molecular formula C21H20Cl2N2O4 B2620631 N-(3,4-dichlorophenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide CAS No. 898431-47-5

N-(3,4-dichlorophenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2620631
CAS No.: 898431-47-5
M. Wt: 435.3
InChI Key: OSICNJVQRDXBDQ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group, an ethoxyethyl-substituted isoquinoline ring, and an acetamide linker. Its structure combines halogenated aromatic moieties with a flexible ethoxyethyl chain, which may influence solubility and receptor interactions.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O4/c1-2-28-11-10-25-9-8-15-16(21(25)27)4-3-5-19(15)29-13-20(26)24-14-6-7-17(22)18(23)12-14/h3-9,12H,2,10-11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSICNJVQRDXBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogenated Phenyl Groups

The 3,4-dichlorophenyl group in the target compound is a common motif in bioactive molecules. For example:

  • N-(2,3-dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide () replaces the dichlorophenyl with a dimethylphenyl group and introduces a fluorobenzyl substituent. The fluorine atom may enhance metabolic stability, while the methyl groups increase lipophilicity compared to the target compound .
  • N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () incorporates a benzothiazole ring and trifluoromethoxy group, enhancing electron-withdrawing effects and possibly improving binding to sulfur-containing enzymes .

Isoquinoline and Heterocyclic Moieties

  • The ethoxyethyl chain on the isoquinoline ring in the target compound contrasts with the tetrahydroisoquinoline in and the pyrazol-4-yl ring in . The ethoxyethyl group may improve solubility compared to bulkier substituents like benzyl or methyl groups .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Solubility Predictors
Target Compound ~460 g/mol 3,4-dichlorophenyl, ethoxyethyl Moderate (ethoxyethyl enhances polarity)
N-(2,3-dimethylphenyl)-2-{[2-(2-fluorobenzyl)...acetamide () ~438 g/mol 2,3-dimethylphenyl, 2-fluorobenzyl Low (lipophilic substituents)
N-(1,5-dimethyl-3-oxo-2-phenyl-...acetamide () ~404 g/mol Pyrazol-4-yl, dichlorophenyl Moderate (polar amide group)
2-[[2-[(4-chlorophenyl)methyl]-...acetamide () ~450 g/mol 4-chlorophenylmethyl, 3-methylphenyl Low (hydrophobic groups)

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